4-(Aminomethyl)-2-chlorophenol hydrobromide
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Overview
Description
4-(Aminomethyl)-2-chlorophenol hydrobromide: is an organic compound with the molecular formula C7H10BrNO. It is a derivative of phenol, where the phenolic hydroxyl group is substituted with an aminomethyl group and a chlorine atom at the ortho position. This compound is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Aminomethyl)-2-chlorophenol hydrobromide typically involves the following steps:
Starting Material: The synthesis begins with 2-chlorophenol, which serves as the base compound.
Aminomethylation: The introduction of the aminomethyl group is achieved through a Mannich reaction. This involves the reaction of 2-chlorophenol with formaldehyde and a primary amine (such as methylamine) under acidic conditions.
Hydrobromide Formation: The final step involves the conversion of the free base to its hydrobromide salt by reacting with hydrobromic acid.
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: 4-(Aminomethyl)-2-chlorophenol hydrobromide undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium thiolate are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
Chemistry: 4-(Aminomethyl)-2-chlorophenol hydrobromide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Industry: In industrial applications, it is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-2-chlorophenol hydrobromide involves its interaction with specific molecular targets. The aminomethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This can modulate the activity of these proteins, leading to various biological effects. The chlorine atom enhances its lipophilicity, allowing it to cross cell membranes more easily.
Comparison with Similar Compounds
4-(Aminomethyl)phenol hydrobromide: Similar structure but lacks the chlorine atom.
2-Chlorophenol: Lacks the aminomethyl group.
4-Aminophenol: Lacks both the chlorine atom and the aminomethyl group.
Uniqueness: 4-(Aminomethyl)-2-chlorophenol hydrobromide is unique due to the presence of both the aminomethyl group and the chlorine atom, which confer distinct chemical and biological properties. This combination allows for specific interactions with biological targets and enhances its utility in various applications.
Properties
IUPAC Name |
4-(aminomethyl)-2-chlorophenol;hydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO.BrH/c8-6-3-5(4-9)1-2-7(6)10;/h1-3,10H,4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJVOPNZUXHHKTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN)Cl)O.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
859517-85-4 |
Source
|
Record name | 4-(aminomethyl)-2-chlorophenol hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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